molecular formula C6H4ClF3N2O B1370075 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine CAS No. 155957-47-4

4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No. B1370075
Key on ui cas rn: 155957-47-4
M. Wt: 212.56 g/mol
InChI Key: CJTDPEZNGURNJL-UHFFFAOYSA-N
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Patent
US05684011

Procedure details

4,6-dichloropyrimidine (20 g) potassium carbonate (37 g) and 2,2,2-trifluoroethanol (10.3 cm3) were stirred together at ambient temperature in dry dimethyl formamide (DMF) (130 cm3) for seven hours. The mixture was stored at ambient temperature for 60 hours before being poured into water. The product was extracted with diethyl ether and the organic layer was washed with saturated brine and dried over magnesium sulfate. Evaporation under reduced pressure afforded 4-chloro-6-(2,2,2-trifluoroethoxy)-pyrimidine as a 1:1.5 mixture with residual DMF. 1H NMR (CDCl3): δ4.79-4.89(2H,q); 6.93(1H, s); 8.61(1H,s). This was used directly in step 2.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[F:9][C:10]([F:14])([F:13])[CH2:11][OH:12].O>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[C:6]([O:12][CH2:11][C:10]([F:14])([F:13])[F:9])[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
10.3 mL
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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